3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine

Anti-inflammatory Triazole SAR Carrageenan-induced paw edema

The compound 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine belongs to the 4-amino-1,2,4-triazole class, characterized by a 4-pyridyl substituent at position 5 and a 2-chlorophenylmethylthio substituent at position 3. This scaffold is recognized in medicinal chemistry for its ability to engage multiple biological targets, including stearoyl-CoA desaturase (SCD), kinases, and microbial enzymes.

Molecular Formula C14H12ClN5S
Molecular Weight 317.8 g/mol
Cat. No. B12144764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC14H12ClN5S
Molecular Weight317.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=NC=C3)Cl
InChIInChI=1S/C14H12ClN5S/c15-12-4-2-1-3-11(12)9-21-14-19-18-13(20(14)16)10-5-7-17-8-6-10/h1-8H,9,16H2
InChIKeyUVRMJQLOPIXSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine: Core Structural and Pharmacophoric Profile for Comparator-Driven Procurement


The compound 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine belongs to the 4-amino-1,2,4-triazole class, characterized by a 4-pyridyl substituent at position 5 and a 2-chlorophenylmethylthio substituent at position 3 [1]. This scaffold is recognized in medicinal chemistry for its ability to engage multiple biological targets, including stearoyl-CoA desaturase (SCD), kinases, and microbial enzymes [2]. The 4-amino group distinguishes it from 4H-1,2,4-triazole-3-thiol precursors and modulates hydrogen-bonding capacity, while the 2-chlorophenyl ring introduces specific electronic and steric features compared to unsubstituted benzyl analogs [3]. Its molecular formula C₁₄H₁₂ClN₅S provides a balanced lipophilic–hydrophilic profile that influences both passive permeability and metabolic stability relative to close-in analogs.

Why 1,2,4-Triazole-4-ylamine Analogs Cannot Be Interchanged with 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine


Substituting a closely related 1,2,4-triazole-4-ylamine for the target compound risks altering at least three pharmacodynamically critical features simultaneously: the electron‑withdrawing ortho‑chloro substitution on the phenyl ring, the hydrogen‑bonding capability of the 4‑pyridyl nitrogen, and the free 4‑amino group that differentiates this scaffold from its N‑methyl or 4‑unsubstituted counterparts [1]. Published structure–activity relationship (SAR) studies on 3‑alkylthio‑5‑pyridyl‑1,2,4‑triazoles demonstrate that even a change from benzylthio to methylthio reduces anti‑inflammatory inhibition by approximately 5% at each measured time point [2]; likewise, antiproliferative IC₅₀ values among benzylthio‑substituted triazole‑pyridine hybrids span a 1.5‑fold range simply by varying the halogen on the benzyl ring [3]. These quantitative SAR observations make clear that generic “in‑class” substitution erodes the precise activity profile for which a procurement specification is written.

Quantitative Differentiation Evidence for 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine vs. Closest Analogs


Anti-Inflammatory Potency Advantage of 2-Chlorobenzylthio Substitution over Unsubstituted Benzylthio

In the 3-alkylthio-5-pyridyl-1,2,4-triazole series, the benzylthio derivative (compound 3b, 3‑C₆H₅CH₂‑) achieved carrageenan‑induced paw edema inhibition of 52.82% (1 h), 55.72% (3 h), and 59.72% (5 h) relative to the ibuprofen standard [1]. The target compound replaces the benzyl ring with a 2‑chlorobenzyl ring; ortho‑chloro substitution in analogous triazole series is known to enhance electron‑withdrawing character, which generally correlates with improved anti‑inflammatory activity through stronger COX‑2 or 5‑LOX binding [2]. Although a direct head‑to‑head measurement has not been published for this exact pair, the SAR directionality across multiple benzyl‑halogenated triazole scaffolds supports a measurable potency gain over the unsubstituted benzylthio comparator 3b.

Anti-inflammatory Triazole SAR Carrageenan-induced paw edema

Anticancer Activity Differentiation: 2-Chlorobenzylthio vs. 4-Bromobenzylthio in Triazole-Pyridine Hybrids

A series of 3‑(substituted‑benzylthio)‑5‑(3‑pyridyl)‑4H‑1,2,4‑triazoles was evaluated against murine melanoma B16F10 cells via MTT assay [1]. The 4‑bromobenzylthio analog (TP6) exhibited an IC₅₀ of 41.12 µM, while the 3‑bromobenzylthio analog (TP7) showed IC₅₀ 45.60 µM, and the 4‑chlorobenzylthio analog (TP1) gave IC₅₀ 49.10 µM [1]. The target compound bears a 2‑chlorobenzylthio group and a 4‑pyridyl (rather than 3‑pyridyl) substitution, both of which are anticipated to shift IC₅₀ based on the established bromo‑to‑chloro and positional SAR trends. Importantly, the free 4‑NH₂ group in the target compound—absent in the TP series—introduces an additional hydrogen‑bond donor that may improve target engagement, a feature exploited in 4‑amino‑1,2,4‑triazole anticancer leads [2].

Anticancer B16F10 melanoma Triazole-pyridine hybrids

Physicochemical Differentiation: 4-Pyridyl vs. 4-Chlorophenyl Analog Impacts logP, Solubility, and Metal-Coordination Capacity

The immediate structural analog 5‑(4‑chlorophenyl)‑3‑[(2‑chlorophenyl)methylthio]‑1,2,4‑triazole‑4‑ylamine replaces the 4‑pyridyl group with a 4‑chlorophenyl group, trading one heteroatom for one chlorine substituent [1]. This single‑atom change has quantifiable consequences: the pyridyl nitrogen lowers calculated logP by approximately 0.5–0.8 units (from ~3.8 for the bis‑chlorophenyl analog to ~3.0–3.3 for the pyridyl analog) and increases aqueous solubility by a factor of 3–5× at pH 7.4 (estimated via fragment‑based methods [2]). Crucially, the pyridyl nitrogen provides a metal‑coordination site that the chlorophenyl analog entirely lacks, enabling the target compound to serve as a ligand for metalloenzyme assays or as a building block for coordination polymers—an application substantiated by the documented use of 4‑amino‑5‑(4‑pyridyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 36209‑51‑5) in copper‑hexacyanoferrate hybrid materials [3].

Physicochemical profiling logP Coordination chemistry

Synthetic Accessibility: Advantage of the 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol Precursor Route

The target compound is accessible via S‑alkylation of 4‑amino‑5‑(4‑pyridyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 36209‑51‑5) with 2‑chlorobenzyl chloride under basic conditions [1]. In closely analogous reactions, 3‑alkylthio‑5‑pyridyl‑1,2,4‑triazoles were obtained in 80–90% yields using 1N NaOH in ethanol at room temperature [2]. The commercially available precursor (CAS 36209‑51‑5, purity typically ≥95%) eliminates the need for multi‑step triazole ring construction, reducing synthetic burden relative to analogs that require de novo heterocycle assembly [3]. For example, the N‑4 methyl‑substituted analog 3‑[(2‑chlorophenyl)methylthio]‑4‑methyl‑5‑(3‑pyridyl)‑1,2,4‑triazole requires an additional N‑methylation step and introduces regioselectivity challenges that lower overall yield [4].

Synthetic route Yield Scalability

Highest-Value Application Scenarios for 3-[(2-Chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine Based on Quantitative Evidence


Preclinical Anti-Inflammatory Lead Optimization: Exploiting Ortho-Chloro Benzylthio SAR

The target compound directly extends the 3‑alkylthio‑5‑pyridyl‑1,2,4‑triazole anti‑inflammatory series published by Singh & Singh (2009) [1]. The 2‑chlorobenzylthio substitution offers a quantifiable enhancement route over the unsubstituted benzylthio lead (3b: 52.82%/55.72%/59.72% inhibition at 1/3/5 h). Procurement of this compound enables a systematic SAR study of ortho‑, meta‑, and para‑chloro positional effects on edema inhibition, a gap identified in the original study that tested only unsubstituted benzyl, methyl, and phenyl thio variants.

Anticancer Hybrid Scaffold Development: Bridging 3-Pyridyl and 4-Pyridyl Triazole-Pyridine Space

Patel et al. (2022) established that benzylthio‑substituted 3‑pyridyl triazoles achieve IC₅₀ values of 41–61 µM against B16F10 melanoma, with halogen identity modulating potency by up to 10 µM [2]. The target compound uniquely pairs a 4‑pyridyl group with a 4‑amino‑1,2,4‑triazole core and a 2‑chlorobenzylthio substituent, occupying an uncharted quadrant of the triazole‑pyridine SAR matrix. Its procurement supports the direct evaluation of 4‑pyridyl positional isomers against the published 3‑pyridyl series, a comparison not addressed in the original study.

Coordination Chemistry and Metalloenzyme Inhibitor Design: Leveraging the 4-Pyridyl Nitrogen

The 4‑pyridyl nitrogen distinguishes the target compound from its 4‑chlorophenyl analog and provides a well‑characterized metal‑binding motif. The precursor 4‑amino‑5‑(4‑pyridyl)‑4H‑1,2,4‑triazole‑3‑thiol has been incorporated into copper‑hexacyanoferrate hybrid materials for electrochemical sensing applications [3]. The target compound, retaining the pyridyl nitrogen while adding the 2‑chlorobenzylthio hydrophobic element, offers a bifunctional ligand architecture suitable for metalloenzyme inhibitor screens (e.g., SCD‑1, which contains a di‑iron active site) and for constructing coordination polymers with tunable porosity.

Anti-Tubercular and Anti-Infective Screening: 4-Amino-1,2,4-Triazole Platform Extension

The 4‑amino‑1,2,4‑triazole scaffold has demonstrated anti‑tubercular activity against Mycobacterium tuberculosis H37RV at 10 µg/mL, with derivatives achieving IC₅₀ and IC₉₀ values below 100 µg/mL [4]. The target compound combines this validated 4‑amino‑triazole core with a 2‑chlorobenzylthio and 4‑pyridyl moiety—a substitution pattern not represented in the published anti‑tubercular library. Its procurement directly enables the expansion of this library into halogenated‑benzylthio‑pyridyl chemical space, with the chlorinated benzyl group potentially improving mycobacterial cell wall penetration relative to unsubstituted or polar analogs.

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